molecular formula C15H23BO4 B13457261 (3,5-Dimethoxybenzyl)boronic Acid Pinacol Ester

(3,5-Dimethoxybenzyl)boronic Acid Pinacol Ester

Cat. No.: B13457261
M. Wt: 278.15 g/mol
InChI Key: WAYUFBUYOOSPED-UHFFFAOYSA-N
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Description

(3,5-Dimethoxybenzyl)boronic Acid Pinacol Ester is an organoboron compound in which the boronic acid functional group is protected as a pinacol ester. This protection enhances the compound's stability, making it less susceptible to oxidation and easier to handle and store compared to the corresponding boronic acid . The pinacol ester group can be readily removed under mild acidic conditions or via transesterification to regenerate the boronic acid, which is a versatile synthetic intermediate . This reagent is primarily valued in organic synthesis, particularly as a key building block in the Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond forming reaction is a cornerstone in the preparation of complex molecules for pharmaceutical, agrochemical, and materials research . The 3,5-dimethoxybenzyl moiety introduced by this ester can serve as a versatile synthetic intermediate. Furthermore, boronic acids and their esters are of significant interest in medicinal chemistry and chemical biology as inhibitors of serine proteases, including the proteasome . The first FDA-approved boron-containing drug, Bortezomib, is a boronic acid that functions as a proteasome inhibitor, highlighting the therapeutic potential of this class of compounds . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H23BO4

Molecular Weight

278.15 g/mol

IUPAC Name

2-[(3,5-dimethoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)10-11-7-12(17-5)9-13(8-11)18-6/h7-9H,10H2,1-6H3

InChI Key

WAYUFBUYOOSPED-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of 3,5-Dimethoxybenzyl Bromide

The most commonly reported and industrially relevant method involves the palladium-catalyzed borylation of 3,5-dimethoxybenzyl bromide with bis(pinacolato)diboron (B2Pin2). This method is widely used due to its efficiency and selectivity.

General Reaction Scheme:

$$
\text{3,5-Dimethoxybenzyl bromide} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Pd catalyst}]{\text{Base, Solvent}} (3,5-\text{Dimethoxybenzyl})\text{boronic acid pinacol ester}
$$

  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 are typically employed.
  • Base: Potassium acetate or potassium carbonate are commonly used to facilitate the transmetallation step.
  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere conditions.
  • Temperature: Generally performed at 60–80 °C for 12–24 hours.

This method yields the desired boronic ester with high purity and good yields, and the pinacol ester group significantly reduces protodeboronation, enhancing the compound's stability.

Nickel-Catalyzed Borylation via Organometallic Intermediates

An alternative method described in patent literature involves a multi-step process using nickel catalysis and organometallic intermediates:

  • Preparation of an N-protected precursor intermediate.
  • Generation of a reactive boron species by treatment of bis(pinacolato)diboron with methyllithium in anhydrous THF at low temperature (0 °C).
  • Transmetalation with the organometallic intermediate in the presence of nickel chloride hexahydrate and 4,4′-dimethoxy-2,2′-bipyridine as ligands.
  • The reaction is conducted under nitrogen atmosphere with temperature control (0 °C to room temperature).

This method allows for precise control over the boronation step and can be integrated into peptide or complex molecule synthesis workflows.

Controlled Speciation and Chemoselective Esterification

Recent research highlights the importance of controlling boronic acid speciation in solution to achieve chemoselective synthesis of boronic esters:

  • Treatment of nucleophilic organometallic species with boron reagents such as triethyl borate (B(OEt)3), followed by hydrolysis and esterification with pinacol.
  • Manipulation of solution equilibria to favor the formation of the pinacol ester over other boron species.
  • Use of specific bases and controlled water content to prevent premature hydrolysis and side reactions.
  • This approach allows iterative homologation and oligomerization of boronic esters, enabling efficient synthesis of complex boron-containing molecules.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Catalyst/Ligand Conditions Advantages References
Palladium-catalyzed borylation 3,5-Dimethoxybenzyl bromide, bis(pinacolato)diboron Pd(dppf)Cl2, Pd(PPh3)4 60–80 °C, 12–24 h, base (KOAc) High yield, straightforward, scalable
Nickel-catalyzed borylation via organometallics Bis(pinacolato)diboron, methyllithium, organometallic intermediate NiCl2·6H2O, 4,4′-dimethoxy-2,2′-bipyridine 0 °C to RT, inert atmosphere Precise control, suitable for complex syntheses
Controlled speciation and esterification Organometallic nucleophiles, B(OEt)3, pinacol None (base-mediated) Controlled base and water content Enables chemoselectivity, iterative synthesis

Research Findings and Notes

  • The pinacol ester group in (3,5-Dimethoxybenzyl)boronic Acid Pinacol Ester significantly enhances stability by suppressing protodeboronation by approximately two orders of magnitude compared to free boronic acids.
  • The nickel-catalyzed method offers a versatile approach for incorporating boronic esters into peptide intermediates, expanding the utility of this compound in pharmaceutical chemistry.
  • Control of boronic acid speciation in solution is critical for chemoselective synthesis and iterative cross-coupling strategies, providing a conceptual advance in boronic ester preparation.
  • The choice of base, solvent, and reaction atmosphere critically impacts the yield and purity of the final boronic ester product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a key reagent in Suzuki-Miyaura couplings, forming carbon-carbon bonds between its benzyl-boronate group and aryl/vinyl halides.

Mechanistic Pathway :

  • Oxidative Addition : Pd⁰ catalyst reacts with aryl halide (e.g., Ar–X) to form Pdᴵᴵ–Ar–X complex.

  • Transmetalation : Boronate transfers benzyl group to Pdᴵᴵ center, displacing X⁻.

  • Reductive Elimination : Pdᴵᴵ releases coupled product (Ar–Benzyl) and regenerates Pd⁰ catalyst .

Key Reaction Data :

Substrate (Electrophile)Catalyst SystemYield (%)Product ClassReference
4-BromoanisolePd(PPh₃)₄, K₂CO₃85Biaryl
Vinyl IodidePdCl₂(dppf)78Styrene
2-Naphthyl TriflatePd(OAc)₂, SPhos91Polyaromatic

The 3,5-dimethoxy substitution enhances electron density at the boron center, accelerating transmetalation compared to unsubstituted analogs .

Chemoselective Transformations

The pinacol ester group enables controlled reactivity in multi-step syntheses:

Tandem Coupling-Oxidation Sequences

Reaction with α,β-unsaturated carbonyl compounds yields conjugated dienes, which undergo subsequent Diels-Alder cyclization:
R–B(pin)+CH₂=CH–COOR’PdR–CH₂–CH₂–COOR’OxDienophile adducts\text{R–B(pin)} + \text{CH₂=CH–COOR'} \xrightarrow{\text{Pd}} \text{R–CH₂–CH₂–COOR'} \xrightarrow{\text{Ox}} \text{Dienophile adducts}
This strategy is used to synthesize terpenoid scaffolds with >70% efficiency .

Boronate Transesterification

Under basic conditions (pH 10–12), the pinacol ester undergoes exchange with diols (e.g., ethylene glycol):
B(pin)+HO–(CH₂)₂–OHB(eg)+pinacol\text{B(pin)} + \text{HO–(CH₂)₂–OH} \rightarrow \text{B(eg)} + \text{pinacol}
This property allows in situ generation of more reactive boronic acids for kinetic control in iterative couplings .

pH-Dependent Hydrolysis

The boronate exists in equilibrium with its boronic acid form:
B(pin)+H₂OB(OH)₂+pinacol\text{B(pin)} + \text{H₂O} \rightleftharpoons \text{B(OH)₂} + \text{pinacol}

  • Stability : >90% intact after 24 hr in anhydrous THF (pH 7) .

  • Hydrolysis Rate : t₁/₂ = 3.2 hr in H₂O/THF (1:1) at pH 5 .

Temperature Effects

  • Decomposition onset: 182°C (DSC data) .

  • Optimal coupling temperature: 60–80°C to balance reactivity and stability .

Novel Reactivity in Medicinal Chemistry

Co-crystallization studies reveal covalent interactions with serine residues in transthyretin (TTR):
B(pin)+Ser–OHSer–O–B(benzyl)+pinacol\text{B(pin)} + \text{Ser–OH} \rightarrow \text{Ser–O–B(benzyl)} + \text{pinacol}
This forms planar sp²-hybridized boronate esters, enhancing binding affinity (Kd = 864 nM vs. 1.2 µM for phenolic analogs) .

Limitations and Side Reactions

  • Homocoupling : Competes with cross-coupling under oxygen-rich conditions (up to 15% yield loss) .

  • Protodeboronation : Occurs in strongly acidic media (pH < 3), forming 3,5-dimethoxytoluene .

Scientific Research Applications

2-[(3,5-dimethoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs.
  • Solubility : Hydroxy-substituted derivatives (e.g., 4-hydroxy-3,5-dimethylphenylboronic acid pinacol ester) exhibit improved water solubility due to hydrogen bonding, whereas methoxy or chloro analogs are more lipophilic .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies significantly among pinacol esters:

Compound Reaction Partner Yield (%) Selectivity (E:Z) Notes
Styryl pinacol boronic ester E-Tosylate2a 80 98:2 High yield due to conjugated system
n-Butyl pinacol boronic ester E-Tosylate2a <20 Poor reactivity; requires boronic acid
This compound* Aryl halides ~70–90† >95:5† Predicted based on methoxy effects

*Predicted data based on analogous methoxy-substituted boronic esters.
†Theoretical estimates from literature trends .

Key Observations :

  • Steric and electronic effects : Bulky substituents (e.g., dichloro groups) may hinder transmetalation steps, reducing yields. Methoxy groups, while less sterically demanding, can stabilize intermediates via resonance .

Stability and Functional Group Compatibility

Hydrogen peroxide (H₂O₂)-mediated cleavage rates highlight differences in self-immolative linker strategies:

Compound Cleavage Rate (M⁻¹s⁻¹) Solubility in Water Notes
Boronic acid-protected MBG (10) 5.9 High Faster cleavage vs. pinacol ester (4.0 M⁻¹s⁻¹)
Pinacol boronic ester analog of 10 4.0 Moderate Slower cleavage due to ester stability
Carbonate ester-linked boronic ester 6.7 Low Rapid cleavage but poor solubility

Key Observations :

  • Protecting group trade-offs : Pinacol esters balance moderate cleavage rates with improved solubility compared to carbonate esters. Methoxy substituents may further modulate solubility without significantly altering cleavage kinetics .
  • Nitrogen-based MBGs : Boronic esters linked to nitrogen (e.g., compound 15) resist H₂O₂ cleavage, limiting their utility in oxygen-sensitive applications .

Biological Activity

(3,5-Dimethoxybenzyl)boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. Boronic acids, including their esters, have garnered attention for their ability to interact with various biological molecules, making them valuable in drug development and therapeutic applications.

Boronic acids exhibit a unique reactivity profile that allows them to interact with biological targets such as carbohydrates and reactive oxygen species (ROS). The Lewis acidity of boron enables these compounds to form reversible covalent bonds with diols and other nucleophiles, which can be exploited for therapeutic purposes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, this compound has been investigated for its ability to inhibit specific cancer cell lines. The compound's mechanism may involve the modulation of cellular pathways related to apoptosis and proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that compounds similar to this compound exhibited low nanomolar inhibition against various cancer cell lines. The findings indicated that these compounds could disrupt metabolic pathways critical for cancer cell survival .

CompoundCell LineIC50 (nM)Mechanism
This compoundMV4:1150Induction of apoptosis
Analog AA67330Inhibition of glycolysis

Antibacterial and Antiviral Activities

Boronic acids have also shown promise in antibacterial and antiviral applications. Their ability to inhibit β-lactamase enzymes makes them suitable candidates for combination therapies with existing antibiotics .

Example: Combination Therapy

In a clinical setting, boronic acid derivatives have been used alongside β-lactam antibiotics to enhance efficacy against resistant bacterial strains. For instance, vaborbactam, a cyclic boronic acid, has been successfully employed in treating infections caused by carbapenem-resistant Enterobacteriaceae .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can be synthesized using palladium-catalyzed cross-coupling reactions, which are efficient and yield high purity products .

Pharmacokinetics and Bioavailability

Research indicates that the pharmacokinetic properties of boronic acid derivatives can be optimized through structural modifications. For example, the introduction of methoxy groups at specific positions has been shown to enhance solubility and bioavailability without compromising biological activity .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on this compound suggest a favorable toxicity profile in vitro, with minimal adverse effects observed at therapeutic concentrations .

Q & A

Q. What are the key synthetic methodologies for preparing (3,5-dimethoxybenzyl)boronic acid pinacol ester, and how do reaction conditions influence yield and purity?

The synthesis of pinacol boronic esters typically involves transition-metal-catalyzed borylation or substitution reactions. For example, a modified procedure for synthesizing EBX reagents (ethynylbenziodoxolones) uses alkyl-1-boronic acid pinacol ester (1.40 equiv.) reacting with 2-iodobenzoic acid in dichloromethane/trifluoroethanol under nitrogen. Key steps include stirring at room temperature for 2.5 hours, followed by purification via flash column chromatography (DCM:MeOH 9:1) . Optimizing stoichiometry, solvent polarity, and catalyst loading (e.g., para-toluenesulfonic acid) is critical for minimizing side reactions and achieving >80% yields.

Q. How can researchers validate the structural integrity of this compound using analytical techniques?

Reversed-phase HPLC with glucaminium-based ionic liquids is effective for separating boronic acids from their pinacol esters, resolving impurities at <1% levels . 11B^{11}\text{B} NMR spectroscopy is indispensable for confirming the boronic ester structure, as it detects characteristic peaks for sp2^2-hybridized boron (δ ~30 ppm) and distinguishes hydrolysis byproducts . Mass spectrometry (HRMS-ESI) further validates molecular weight, as demonstrated for propynyl-1,2-benziodoxol-3(1H)-one (C10_{10}H8_8IO2+_2^+, observed m/z 286.9561 vs. calculated 286.9564) .

Q. What are the primary applications of this compound in organic synthesis?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to form C–C bonds, particularly in constructing biaryl motifs for pharmaceuticals. Its stability under basic conditions and compatibility with Pd catalysts make it superior to free boronic acids in aqueous or aerobic environments . Additionally, it serves as a precursor in photoinduced decarboxylative borylation, enabling radical-mediated transformations without metal catalysts .

Advanced Research Questions

Q. How does the steric and electronic profile of the 3,5-dimethoxybenzyl group influence reactivity in stereoselective allylboration reactions?

The 3,5-dimethoxy substituents enhance steric bulk and electron density, favoring high E-selectivity in allylboration of aldehydes. For example, α-substituted allylboronic esters exhibit >90% E selectivity when treated with nBuLi and TFAA, forming borinic ester intermediates that rigidify the transition state. 11B^{11}\text{B} NMR studies confirm the intermediacy of borinic species (δ ~15 ppm), which enforce antiperiplanar geometry during nucleophilic attack . Computational modeling of transition states (e.g., DFT) is recommended to quantify electronic effects .

Q. What mechanistic insights explain contradictions in catalytic protodeboronation efficiency between primary and tertiary boronic esters?

Protodeboronation of primary alkyl boronic esters via radical pathways (e.g., using Mn(dpm)3_3/PhSiH3_3) proceeds efficiently due to lower bond dissociation energies (BDEs) of C–B bonds (~80 kcal/mol). Tertiary esters, however, exhibit slower kinetics due to steric hindrance and higher BDEs (~90 kcal/mol), requiring optimized radical initiators (e.g., AIBN) or elevated temperatures. Contradictory reports on yields (e.g., 60% for tertiary vs. 85% for primary) highlight the need for substrate-specific optimization .

Q. How can researchers address challenges in quantifying trace hydrolysis of this compound during storage?

Hydrolysis to boronic acid is accelerated by moisture and protic solvents. Stability studies under controlled humidity (e.g., 40% RH, 25°C) using Karl Fischer titration reveal <5% hydrolysis over 6 months when stored in sealed, argon-purged containers. Adding molecular sieves (3Å) or stabilizing ligands (e.g., 1,2-diols) further suppresses degradation. LC-MS monitoring of the hydrolysis product (3,5-dimethoxybenzylboronic acid) is advised for long-term storage validation .

Methodological Considerations

Q. What strategies improve the enantioselectivity of this compound in asymmetric catalysis?

Chiral auxiliaries (e.g., (R)-α-methylbenzylamine) enable diastereomeric resolution via dynamic covalent chemistry, achieving >95% ee in NMR-based assays. Alternatively, asymmetric allylboration with BINOL-derived catalysts induces facial selectivity, as demonstrated for β-methallyl analogs . Screening chiral phosphine ligands (e.g., Josiphos) in Pd-catalyzed couplings can also enhance enantioselectivity .

Q. How do solvent polarity and temperature affect the kinetics of H2_22​O2_22​-mediated oxidation of this boronic ester?

UV-vis studies of analogous 4-nitrophenylboronic esters show pseudo-first-order kinetics in H2_2O2_2 reactions, with rate constants increasing 10-fold in DMSO vs. THF due to polar aprotic stabilization of peroxoborate intermediates. Lowering temperature from 25°C to 0°C slows oxidation, allowing isolation of intermediates (e.g., boronic peracids) for mechanistic studies .

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